7-Hydroxy-4-(hydroxymethyl)-2H-chromen-2-one (CAS 151889-83-7) is a functionalized derivative of the widely recognized 7-hydroxycoumarin scaffold. This compound serves as both a fluorescent signaling molecule and a versatile synthetic building block. Its key structural feature, the 4-position hydroxymethyl group (-CH2OH), provides a reactive site for covalent modification, distinguishing it from simpler analogs like 4-methylumbelliferone (4-MU). This feature, combined with its inherent fluorescence, makes it a strategic choice for developing customized enzyme substrates, fluorescent probes, and bioconjugates where downstream derivatization is a primary requirement. [1]
Direct substitution of this compound with its closest structural analog, 4-methylumbelliferone (4-MU), is frequently impractical and can lead to synthesis or assay failure. The primary differentiator is the 4-position substituent: the chemically inert methyl group of 4-MU offers no site for further covalent attachment, whereas the hydroxymethyl group of 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one is a primary alcohol that serves as a key reactive handle for esterification, etherification, or other conjugation chemistries. [1]. This functional distinction is critical for researchers designing novel probes or substrates. Furthermore, the introduction of the polar hydroxymethyl group is expected to increase aqueous solubility compared to 4-MU, impacting stock solution preparation, handling in aqueous buffers, and performance in high-throughput screening formats.
The defining procurement justification for this compound is its utility as a synthetic precursor. The 4-hydroxymethyl group is a versatile, nucleophilic primary alcohol. It can be readily oxidized to the corresponding aldehyde, 7-hydroxy-4-formylcoumarin, which is a key intermediate for synthesizing a wide range of derivatives such as chalcones, Schiff bases, and other heterocyclic systems. [1]. In contrast, the 4-methyl group of the common substitute 4-methylumbelliferone (4-MU) is chemically passive under these conditions and requires harsh oxidation (e.g., using selenium dioxide) to achieve similar functionality. [2]. This makes 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one a more direct and efficient starting material for complex probe synthesis.
| Evidence Dimension | Chemical Reactivity at C4 Position |
| Target Compound Data | Primary alcohol (-CH2OH) available for direct esterification, etherification, or mild oxidation to an aldehyde. |
| Comparator Or Baseline | 4-Methylumbelliferone: Inert methyl group (-CH3) requiring harsh reagents (e.g., SeO2) for oxidation. |
| Quantified Difference | Enables multi-step syntheses under milder conditions, avoiding harsh reagents required for C-H activation of the 4-MU methyl group. |
| Conditions | Standard organic synthesis conditions for reactions involving primary alcohols versus C-H activation. |
For any project requiring the synthesis of custom coumarin-based probes or substrates, procuring this compound saves significant synthetic steps and avoids harsh reagents compared to starting with 4-methylumbelliferone.
The replacement of a methyl group (4-MU) with a hydroxymethyl group significantly increases the polarity of the molecule. This modification is well-established to improve aqueous solubility. While direct comparative solubility data is not available in a single study, the parent compound of 4-MU, Resorcinol, is water-soluble, whereas many coumarin derivatives are only slightly soluble. [REFS-1, REFS-2]. Increased solubility is a critical procurement parameter for applications requiring high-concentration stock solutions, such as in high-throughput screening (HTS), or for assays conducted in purely aqueous buffer systems where organic co-solvents like DMSO must be minimized. The enhanced solubility of 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one reduces the risk of compound precipitation, improving assay reliability and simplifying liquid handling.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Increased polarity due to -CH2OH group, leading to higher predicted aqueous solubility. |
| Comparator Or Baseline | 4-Methylumbelliferone: Lower polarity due to -CH3 group, leading to lower aqueous solubility. |
| Quantified Difference | Qualitatively higher solubility, reducing the need for organic co-solvents and preventing precipitation in aqueous buffers. |
| Conditions | Aqueous buffer systems (e.g., PBS, Tris) used in biological and biochemical assays. |
This compound is a better choice for HTS and other automated formats where stock solution stability and solubility in aqueous media are critical for reproducible results.
The fluorescence of 7-hydroxycoumarins is highly dependent on the deprotonation of the 7-hydroxyl group, which is governed by its ground-state pKa (~7.1-7.8 for the parent umbelliferone). . The substituent at the 4-position influences this pKa. The hydroxymethyl group is more electron-withdrawing than the methyl group of 4-MU, which can lower the pKa of the 7-hydroxyl group. This shift alters the pH range over which the fluorophore exhibits its maximum fluorescence intensity. [1]. While 4-MU fluorescence is maximal around pH 9-10, this compound may exhibit optimal brightness at a lower pH. [2]. This makes it a strategic alternative for assays that must be performed under specific pH conditions (e.g., lysosomal enzyme assays at acidic pH or physiological assays closer to pH 7.4) where 4-MU would be sub-optimally fluorescent.
| Evidence Dimension | pH for Maximum Fluorescence Emission |
| Target Compound Data | Potentially lower optimal pH due to the electron-withdrawing effect of the -CH2OH group on the 7-OH pKa. |
| Comparator Or Baseline | 4-Methylumbelliferone (4-MU): Maximum fluorescence intensity is achieved at alkaline pH, typically pH 9-10. |
| Quantified Difference | Offers an alternative fluorescence profile, potentially better suited for assays performed at neutral or slightly acidic pH where 4-MU performance is diminished. |
| Conditions | Fluorescence measurement in buffered aqueous solutions across a range of pH values. |
Select this compound over 4-MU when developing fluorescent assays that must operate outside the strongly alkaline pH range required for optimal 4-MU performance.
This compound is the material of choice when the research goal is to create novel fluorescent molecules. The reactive hydroxymethyl handle allows for straightforward conjugation to biomolecules (peptides, proteins, oligonucleotides), targeting ligands, or other chemical moieties via ester or ether linkages, a capability not offered by 4-methylumbelliferone. [1]
Leveraging its potentially altered fluorescence-pH profile, this compound is suitable for creating substrates for enzymes that operate optimally at physiological or even acidic pH. This is particularly relevant for studying enzymes in specific cellular compartments like lysosomes, where the high pH required for 4-MU fluorescence is not achievable in situ. [2]
The enhanced aqueous solubility of this fluorophore compared to less polar analogs like 4-MU makes it well-suited for HTS applications. It allows for the preparation of stable, high-concentration aqueous stock solutions, minimizing the use of organic solvents that can interfere with biological assays and reducing the risk of compound precipitation in microplates.